molecular formula C16H21BrO B165702 2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one CAS No. 132392-28-0

2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

Cat. No. B165702
M. Wt: 309.24 g/mol
InChI Key: BWXPCWLVNVLIFR-UHFFFAOYSA-N
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Description

“2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one” is a chemical compound with the molecular formula C16H21BrO. It has a molecular weight of 309.24 . The compound appears as a crystalline solid and is off-white in color .


Molecular Structure Analysis

The molecular structure of this compound consists of a bromine atom attached to an ethanone group, which is further attached to a tetramethyl-tetrahydronaphthalen-2-yl group . The exact spatial configuration would require more specific data or a detailed spectroscopic analysis.


Physical And Chemical Properties Analysis

This compound has a melting point of 65 °C . As mentioned earlier, it appears as an off-white crystalline solid .

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one has been involved in various chemical synthesis and reactivity studies. Sarel, Felzenstein, and Weisz (1982) reported the synthesis of 2,2-ethano-1-methylene and 1,1-ethano-2-methylene-1,2,3,4-tetrahydronaphthalene through the Wittig reaction, exploring alternative modes of addition of electrophilic olefins to vinylcyclopropane systems (Sarel, Felzenstein, & Weisz, 1982). Similarly, Hasegawa (1997) conducted photoreactions of related compounds with amines, promoting radical cyclization and ring expansion reactions through photoinduced electron transfer processes (Hasegawa, 1997).

Structural and Crystallographic Studies

The compound has been a subject in structural and crystallographic studies. For instance, Massy-Westropp, Tiekink, and Tippett (1993) analyzed the crystal structure and equilibration of a related compound, contributing to a better understanding of its molecular conformation and behavior (Massy-Westropp, Tiekink, & Tippett, 1993).

Organic Synthesis and Applications

In organic synthesis, researchers like Gilchrist and Summersell (1988) have explored the coupling of 2-bromo-1-vinyl-3,4-dihydronaphthalene with various halides, leading to the formation of polycyclic hydrocarbons through electrocyclic ring closure (Gilchrist & Summersell, 1988). Nishiyama et al. (2005) developed methods for reductive debromination of 1,2-bis(bromomethyl)arenes, demonstrating the versatility of such compounds in synthetic chemistry (Nishiyama et al., 2005).

Safety And Hazards

The compound is classified as a dangerous good for transport and may be subject to additional shipping charges . It has a GHS05 safety symbol, indicating that it can cause severe skin burns and eye damage . The compound has hazard statements H314 and precautionary statements P280 .

properties

IUPAC Name

2-bromo-1-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrO/c1-15(2)7-8-16(3,4)13-9-11(14(18)10-17)5-6-12(13)15/h5-6,9H,7-8,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWXPCWLVNVLIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=CC(=C2)C(=O)CBr)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384232
Record name 2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one

CAS RN

132392-28-0
Record name 2-Bromo-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
P Diaz, W Huang, CM Keyari, B Buttrick… - Journal of medicinal …, 2016 - ACS Publications
Cytochrome P450 CYP26 enzymes are responsible for all-trans-retinoic acid (atRA) clearance. Inhibition of CYP26 enzymes will increase endogenous atRA concentrations and is an …
Number of citations: 15 pubs.acs.org
BR Buttrick - 2013 - digital.lib.washington.edu
Vitamin A (retinol) is an essential vitamin that is needed for maintenance of skin and epithelia, immune system, reproduction and regulation of cell cycle and differentiation17, 13, 73. …
Number of citations: 5 digital.lib.washington.edu

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